molecular formula C9H10O2 B1214744 2'-Hydroxy-4'-methylacetophenone CAS No. 6921-64-8

2'-Hydroxy-4'-methylacetophenone

Cat. No. B1214744
CAS RN: 6921-64-8
M. Wt: 150.17 g/mol
InChI Key: LYKDOWJROLHYOT-UHFFFAOYSA-N
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Patent
US05527827

Procedure details

To 50 g (0.33 mol) of 3-acetoxytoluene from Step 1 was added AlCl3 (60 g, 0.45 mol) and the resulting mixture was heated at 165° C. for 20 min., then cooled at 0° C. and HCl 1N was carefully added followed by Et2O. The aqueous phase was extracted 5× with Et2O and the combined organic phase wash washed with brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give 42.2 (84%.) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)(=O)C.[Al+3].[Cl-].[Cl-].[Cl-].Cl.[CH3:17][CH2:18][O:19]CC>>[CH3:11][C:7]1[CH:8]=[CH:9][C:10]([C:18]([CH3:17])=[O:19])=[C:5]([OH:4])[CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=CC1)C
Name
Quantity
60 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 5× with Et2O
WASH
Type
WASH
Details
the combined organic phase wash
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)C(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.